2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
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Overview
Description
2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. This particular compound is notable for its unique structural features, including the presence of tert-butoxycarbonyl and difluoro groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution reactions may yield a variety of functionalized derivatives.
Scientific Research Applications
2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes by binding to their active sites and preventing substrate access . The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Neogliptin: A potent dipeptidyl peptidase-4 (DPP-4) inhibitor with a similar azabicyclo structure.
(1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Another compound with a similar bicyclic structure and functional groups.
Uniqueness
2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is unique due to the presence of both tert-butoxycarbonyl and difluoro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17F2NO4 |
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Molecular Weight |
277.26 g/mol |
IUPAC Name |
5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-6-4-7(8(15)9(16)17)12(13,14)5-6/h6-8H,4-5H2,1-3H3,(H,16,17) |
InChI Key |
MECKAPAHVJNZBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)(F)F |
Origin of Product |
United States |
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